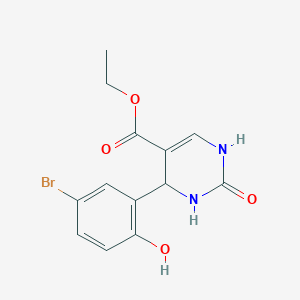
4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate is a complex organic compound that features both an indole and a piperidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate typically involves the reaction of an indole derivative with a piperidine carboxylate under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, facilitating its nucleophilic attack on the piperidine carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the oxobutan moiety can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives, alcohol derivatives, and various substituted piperidine derivatives.
科学研究应用
4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Methyl 1-(2-(1H-indol-1-yl)acetyl)piperidine-4-carboxylate
- N-(2,3-dihydro-1H-indol-1-yl)-1-methyl-1,4,5,6-tetrahydropyridine-3-carboxamide
Uniqueness
4-(1H-Indol-1-yl)-1-oxobutan-2-yl piperidine-3-carboxylate is unique due to its specific combination of an indole and a piperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C18H22N2O3 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
(4-indol-1-yl-1-oxobutan-2-yl) piperidine-3-carboxylate |
InChI |
InChI=1S/C18H22N2O3/c21-13-16(23-18(22)15-5-3-9-19-12-15)8-11-20-10-7-14-4-1-2-6-17(14)20/h1-2,4,6-7,10,13,15-16,19H,3,5,8-9,11-12H2 |
InChI 键 |
FASLDOZNTLTFDE-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CNC1)C(=O)OC(CCN2C=CC3=CC=CC=C32)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl acetamido[4-[2-oxo-3-oxazolidinyl]butyl]malonate](/img/structure/B12904240.png)

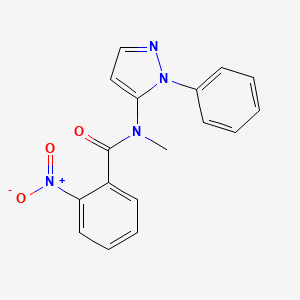
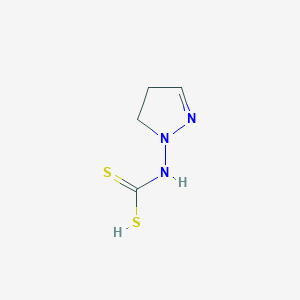
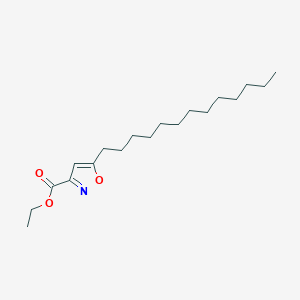
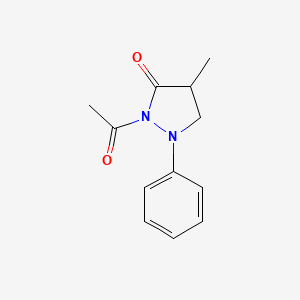
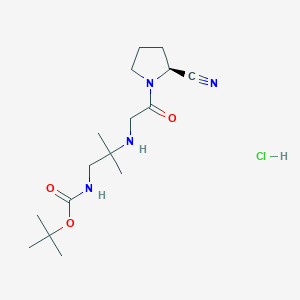
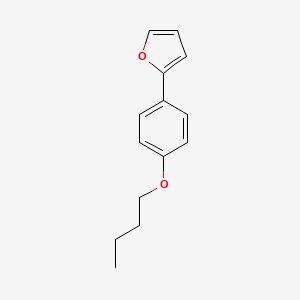
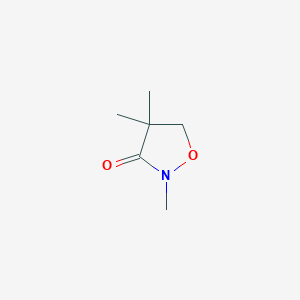
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)



